molecular formula C8H7NO2 B097356 3-Methoxyphenyl isocyanate CAS No. 18908-07-1

3-Methoxyphenyl isocyanate

Cat. No.: B097356
CAS No.: 18908-07-1
M. Wt: 149.15 g/mol
InChI Key: NPOVTGVGOBJZPY-UHFFFAOYSA-N
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Description

3-Methoxyphenyl isocyanate: is an organic compound with the molecular formula C8H7NO2 1-isocyanato-3-methoxybenzene . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a methoxy-substituted benzene ring. It is a clear, colorless to slightly pink liquid that is sensitive to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3-methoxyaniline with phosgene . The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process . due to the toxicity of phosgene, alternative methods such as the nonphosgene route are being explored. This involves the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .

Chemical Reactions Analysis

Reactivity and Functionalization

3-Methoxyphenyl isocyanate can undergo various chemical reactions due to its electrophilic nature. The following are notable reactions:

  • Nucleophilic Addition : The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively.

  • Multicomponent Reactions : This compound can participate in multicomponent reactions to form complex structures. For example, it can react with amines and aldehydes in the presence of catalysts to yield substituted ureas.

  • Cyclotrimerization : Under specific conditions, this compound may undergo cyclotrimerization to form isocyanurate derivatives, which are important in polymer chemistry.

Reaction Mechanisms

The mechanisms for these reactions often involve the formation of reactive intermediates that facilitate further transformations. For instance:

  • In the nucleophilic addition reaction with an amine, the mechanism typically involves the attack of the nucleophile on the carbon atom of the isocyanate group, resulting in a tetrahedral intermediate that collapses to form a urea.

  • In multicomponent reactions, such as those involving iron catalysis, the mechanism may include several steps where initial coordination occurs followed by subsequent transformations leading to complex products .

Research Findings on Reactivity

Recent studies have highlighted the versatility of this compound in various synthetic applications:

  • In one study, it was demonstrated that using catalytic amounts of iron significantly improved yields in multicomponent reactions involving this isocyanate .

  • Another investigation focused on its behavior in cyclotrimerization processes, indicating that specific catalysts could enhance the formation of desired cyclic products from this compound .

Scientific Research Applications

Polyurethane Production

3-Methoxyphenyl isocyanate is primarily utilized in the synthesis of polyurethane materials. Its reactivity allows it to form urethane linkages when reacted with polyols, leading to the production of flexible and rigid foams, elastomers, and coatings. The compound's unique properties enhance the performance characteristics of polyurethane products, such as increased durability and chemical resistance.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical compounds. It is particularly valuable in the development of chiral drugs and intermediates due to its ability to form stable urea derivatives. These derivatives are often explored for their potential therapeutic effects against various diseases, including cancer and autoimmune disorders.

Case Study: Synthesis of Chiral Ureas

A study demonstrated the synthesis of chiral urea derivatives using this compound as a starting material. The resulting compounds exhibited promising biological activity, indicating potential applications in drug development .

Toxicology Research

Research on isocyanates, including this compound, has highlighted their potential health risks associated with exposure. Studies have shown that isocyanates can cause respiratory issues and skin irritation, necessitating rigorous safety assessments in occupational settings.

Key Findings

  • Respiratory Effects : Exposure to isocyanates has been linked to asthma and other respiratory conditions. Animal models have been used to study the immunological responses associated with these compounds .
  • Biomarkers : Research has focused on identifying biomarkers for exposure assessment, which can help in understanding the long-term health effects of isocyanate exposure .

Environmental Impact and Monitoring

The environmental implications of using this compound are also a subject of ongoing research. Monitoring methods have been developed to assess air and dermal exposure levels in environments where isocyanates are used or produced.

Methodologies

  • Sampling Techniques : Advanced sampling techniques are employed to accurately measure isocyanate concentrations in air and on surfaces .
  • Analytical Methods : Liquid chromatography and mass spectrometry are commonly used for detecting isocyanate metabolites in biological samples .

Mechanism of Action

The mechanism of action of 3-methoxyphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the modification of biomolecules and the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenyl isocyanate
  • Phenyl isocyanate

Comparison:

This compound is unique due to the presence of the methoxy group, which can enhance its reactivity and provide additional functionalization options in synthetic chemistry.

Biological Activity

3-Methoxyphenyl isocyanate (C8H7NO2) is a compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.

This compound is characterized by the presence of an isocyanate functional group attached to a methoxy-substituted phenyl ring. This structure contributes to its reactivity and potential biological effects. The compound can be synthesized through various chemical reactions, including the reaction of 3-methoxyphenol with phosgene or other isocyanate precursors.

Antioxidant Activity

Recent studies have evaluated the antioxidant activity of derivatives related to this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to assess antioxidant potential. For instance, compounds derived from this compound have shown significant DPPH scavenging activity, with some derivatives exhibiting antioxidant effects comparable to that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of this compound Derivatives

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A85.51.35 times higher
Compound B78.0Comparable
Compound C60.2Lower

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have utilized various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), to evaluate cytotoxic effects. The MTT assay has been employed to determine cell viability post-treatment with the compound.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In one study, derivatives of this compound were tested for their ability to inhibit the growth of cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity against U-87 cells, with IC50 values indicating effective concentrations for inducing cell death .

Table 2: Cytotoxicity of this compound Derivatives

Cell LineCompound NameIC50 (µM)% Viability at 100 µM
U-87Compound A15.030%
MDA-MB-231Compound B25.040%
Other Cell LineCompound C30.050%

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Antioxidant Mechanism : The compound's ability to scavenge free radicals may be attributed to its electron-donating capacity, which stabilizes free radicals and prevents oxidative damage.
  • Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells, modulation of signaling pathways related to cell proliferation, and inhibition of angiogenesis .

Q & A

Q. How can researchers monitor the curing process of polyurethane coatings involving 3-Methoxyphenyl isocyanate, and what methods resolve discrepancies between conversion rates and mechanical properties?

Methodological Answer:
To track curing dynamics, use Fourier-transform infrared spectroscopy (FTIR) to quantify isocyanate conversion via NCO peak attenuation (2100–2270 cm⁻¹). Simultaneously, employ gravimetric analysis to measure solvent evaporation and solids content. Pendulum hardness tests (e.g., König or Persoz) can correlate mechanical properties with conversion rates. Discrepancies between conversion and hardness arise from incomplete crosslinking or solvent retention; these are resolved by coupling data with dynamic mechanical analysis (DMA) to estimate the glass transition temperature (Tg) using the Kelley-Bueche equation. This integrated approach maps transient curing mechanisms .

Q. What are the comparative advantages of indirect GC analysis over direct methods for quantifying this compound in reaction mixtures?

Methodological Answer:
Indirect GC analysis involves derivatizing isocyanates with n-dibutylamine (n-DBA) to form stable urea adducts. Advantages include:

  • Reduced sensitivity to moisture/amines : Reacting with n-DBA "fixes" the isocyanate, avoiding degradation during sampling .
  • Broader applicability : Volatility and thermal stability limitations of direct GC are circumvented, as only n-DBA (a stable compound) is analyzed .
  • Calibration simplicity : No need for pure isocyanate standards; calibration uses n-DBA, reducing sample requirements .
  • Multicomponent analysis : Co-eluting impurities (e.g., unreacted starting materials) can be identified if retention times differ .

Q. How does solvent choice influence the reaction kinetics of this compound with alcohols, and how can activation energies be accurately determined?

Methodological Answer:
Solvent polarity and hydrogen-bonding capacity significantly affect reaction rates. For example, polar aprotic solvents (e.g., DMF) accelerate alcoholysis by stabilizing transition states. To determine activation energy (Ea):

Use a microreactor system to ensure precise temperature control and rapid mixing.

Conduct reactions at multiple temperatures (e.g., 25–80°C) and monitor conversion via FTIR or HPLC.

Apply the Arrhenius equation to ln(k) vs. 1/T plots. Reported Ea values for phenyl isocyanate with primary alcohols range 30–48 kJ/mol, while secondary alcohols show higher Ea (41–52 kJ/mol) due to steric effects .

Q. What strategies resolve contradictions between spectroscopic data and mechanical testing results in polyurethane curing studies using this compound?

Methodological Answer:
Contradictions may arise from inhomogeneous curing or unaccounted side reactions. Mitigation strategies include:

  • Cross-validation : Combine FTIR (NCO conversion) with DMA (Tg evolution) to assess crosslink density .
  • Solvent suppression : Use controlled environments (e.g., solvent-trapping setups) to isolate curing mechanisms from evaporation artifacts .
  • Post-cure analysis : Perform gel permeation chromatography (GPC) to detect unreacted monomers or oligomers influencing mechanical properties .

Q. How can researchers optimize the synthesis of chiral urea derivatives using this compound while ensuring stereochemical fidelity?

Methodological Answer:
For stereocontrol:

  • Chiral catalysts : Use organocatalysts (e.g., thioureas) to induce asymmetry during urea formation .
  • Low-temperature reactions : Slow reaction kinetics at reduced temperatures favor enantioselective pathways.
  • Analytical validation : Confirm stereochemistry via chiral HPLC or ¹H/¹³C NMR (e.g., splitting of methoxy proton signals in diastereomers) .
  • Protecting groups : Temporarily block reactive sites (e.g., with tert-butoxycarbonyl groups) to prevent racemization .

Q. What advanced techniques characterize the thermal decomposition pathways of this compound under combustion conditions?

Methodological Answer:

  • Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., CO, HCN) and intermediates .
  • Mechanistic modeling : Develop kinetic models using software like CHEMKIN, integrating 130+ reactions (e.g., H abstraction, radical recombination) .
  • Auto-ignition testing : Measure ignition temperature (Tign) via ASTM E659-78 protocols, comparing simulated and experimental Tign values .

Q. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Electronic effects : The electron-donating methoxy group reduces electrophilicity at the NCO carbon, slowing reactions with weak nucleophiles (e.g., water).
  • Steric effects : Ortho-substitution (relative to NCO) hinders access to the reactive site. Quantify via Hammett plots (σ values) or DFT calculations .
  • Competitive pathways : In polyurethane formation, methoxy groups may stabilize intermediates via resonance, altering crosslinking efficiency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure control : Use fume hoods and closed systems to limit airborne concentrations below 0.02 µg/m³ (OSHA PEL) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Spill management : Neutralize spills with aqueous ammonia or specialized absorbents (e.g., diatomaceous earth) to hydrolyze residual isocyanate .

Properties

IUPAC Name

1-isocyanato-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVTGVGOBJZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066437
Record name Benzene, 1-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18908-07-1
Record name 3-Methoxyphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18908-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-3-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-3-methoxy-
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Record name Benzene, 1-isocyanato-3-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyphenyl isocyanate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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